

3-Bromo-2,2-bis(bromomethyl)propanol structural formula and isomers

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Compound of Interest

Compound Name: 3-Bromo-2,2-bis(bromomethyl)propanol

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An In-depth Technical Guide to **3-Bromo-2,2-bis(bromomethyl)propanol**

Introduction

3-Bromo-2,2-bis(bromomethyl)propanol, also known as tribromoneopentyl alcohol (TBNPA), is a brominated flame retardant and a versatile chemical intermediate.^{[1][2]} Its structure, containing three bromine atoms and a reactive hydroxyl group, makes it a valuable component in the synthesis of polymers and other organic molecules.^[3] This guide provides a comprehensive overview of its structural formula, isomers, physicochemical properties, and relevant experimental protocols for its synthesis and analysis, tailored for researchers and professionals in drug development and chemical sciences.

Structural Formula and Isomers

The chemical structure of **3-Bromo-2,2-bis(bromomethyl)propanol** is central to its reactivity and function.

1.1. Structural Formula

The IUPAC name for this compound is 3-bromo-2,2-bis(bromomethyl)propan-1-ol. Its molecular formula is $C_5H_9Br_3O$.^{[4][5][6]} The structure consists of a central quaternary carbon atom bonded to a hydroxymethyl group ($-CH_2OH$) and three bromomethyl groups ($-CH_2Br$), though the IUPAC name suggests one of the bromines is on a different carbon. Based on the common

synonym "tribromoneopentyl alcohol" and its synthesis from pentaerythritol, the structure is derived from neopentyl alcohol with three of the methyl hydrogens substituted by bromine atoms. The CAS number for this compound is 1522-92-5.[7]

1.2. Isomers

While **3-Bromo-2,2-bis(bromomethyl)propanol** itself is a specific structure, isomers with the same molecular formula ($C_5H_9Br_3O$) exist. These are primarily positional isomers, where the bromine atoms and the hydroxyl group are arranged differently on the five-carbon backbone. Some potential isomers include:

- 1,2,3-Tribromopentan-4-ol
- 1,2,4-Tribromopentan-3-ol
- 2,3,4-Tribromopentan-1-ol

It is important to note that during the synthesis of related brominated compounds, such as 2,2-bis(bromomethyl)propane-1,3-diol, structural isomers can be present as impurities in technical grade products.[8]

Physicochemical Properties

The quantitative data for **3-Bromo-2,2-bis(bromomethyl)propanol** are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₉ Br ₃ O	[4][5][6]
Molar Mass	324.84 g/mol	[2][4][5][6]
Appearance	White to off-white solid/powder	[2][4][7]
Melting Point	62-67 °C or 90-95 °C	[4][7]
Boiling Point	286.4 °C at 760 mmHg	[4]
Density	2.28 g/cm ³	[4]
Water Solubility	2 g/L at 25 °C	[4]
Refractive Index	1.587	[4]
Vapor Pressure	0.032 Pa at 25 °C	[4]
Flash Point	127 °C	[4]
Storage Temperature	Room temperature, sealed in a dry, dark location	[4][7]

Experimental Protocols

Detailed methodologies for the synthesis and purity assessment of brominated propanols are essential for obtaining reliable and reproducible results.

3.1. Synthesis from Pentaerythritol using Phosphorus Tribromide (PBr₃)

This method is noted for its higher reactivity and selectivity compared to using hydrogen bromide.[3][9]

Materials:

- Pentaerythritol
- Phosphorus tribromide (PBr₃)
- Tetrachloroethylene (solvent)

- Methanol

Procedure:

- Initial Setup: Suspend 0.2 mol of pentaerythritol in 200 mL of tetrachloroethylene in a four-necked flask.[9]
- First PBr_3 Addition: Slowly add 0.2 mol of PBr_3 at 100°C and allow the reaction to proceed for 5 hours.[9]
- Second PBr_3 Addition: Increase the temperature to 115°C and add a second portion of PBr_3 . Let the reaction continue for another 5 hours.[9]
- Third PBr_3 Addition: Raise the temperature to 130°C and add the final portion of PBr_3 . Maintain the reaction for 5 hours.[9]
- Work-up: Distill off the tetrachloroethylene under reduced pressure to obtain a pale yellow liquid intermediate.[9]
- De-esterification: Add 1.5 mol of methanol to the intermediate and reflux at 70°C for 5 hours.[9]
- Purification: Filter the reaction mixture and wash the filter cake with water until the filtrate is neutral. Suction filter and dry the filter cake to obtain the final product.[9]

3.2. Synthesis of a Derivative for Drug Development

3-Bromo-2,2-bis(bromomethyl)propanol (TBNPA) serves as a precursor for key intermediates in drug synthesis, such as for the tuberculosis drug candidate TBI-223.[10]

Protocol: Oxetane Ring Formation from TBNPA

- Reaction Setup: In a suitable reactor, dissolve tribromoneopentyl alcohol (TBNPA) in a solvent like toluene.[10]
- Base Addition: Add an aqueous solution of sodium hydroxide to the reactor.[10]
- Reaction: Heat the mixture to reflux and maintain vigorous stirring for 12 hours.[10]

- Work-up: After cooling, separate the organic layer. Wash it with water and then with brine.
[10]
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 3,3-bis(bromomethyl)oxetane, can be purified by distillation.[10]

3.3. Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

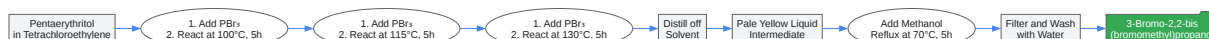
GC-MS is a powerful technique for identifying and quantifying the main product and any impurities.[11]

Procedure:

- Sample Preparation: Prepare a stock solution of the synthesized product at approximately 1 mg/mL in a high-purity solvent such as dichloromethane or ethyl acetate.[11]
- Injection: Inject 1 μ L of the prepared sample into the GC inlet.[11]
- Data Acquisition: The mass spectrometer should be set to scan a relevant mass range (e.g., m/z 40-350) in Electron Ionization (EI) mode.[11]
- Analysis: Analyze the resulting total ion chromatogram. The peak area is proportional to the component's concentration. Identify the main product peak and impurity peaks by comparing their mass spectra against a spectral library (e.g., NIST).[11]

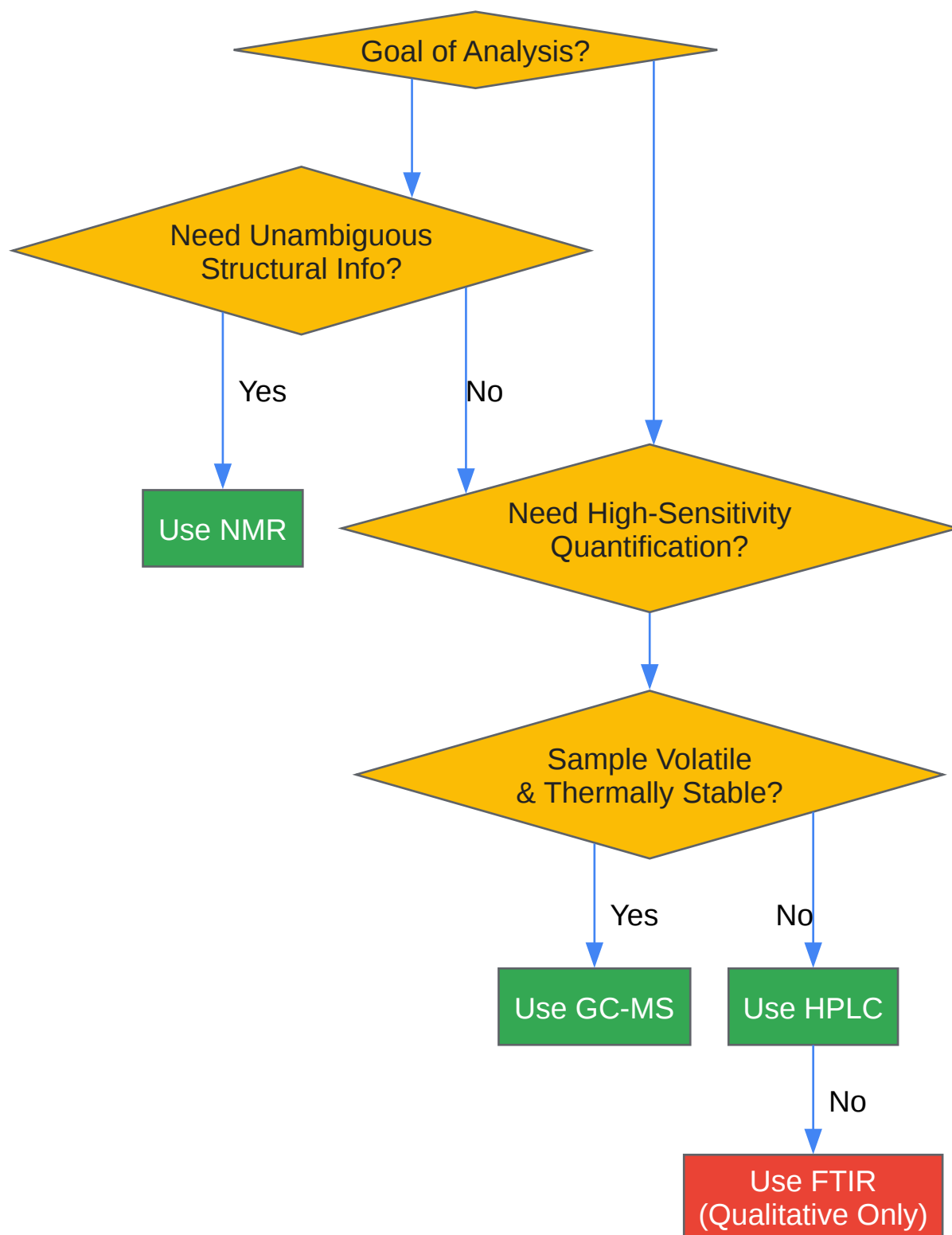
Visualizations

Diagrams illustrating workflows and logical relationships provide a clear visual summary of complex processes.



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Caption: Synthesis workflow for **3-Bromo-2,2-bis(bromomethyl)propanol**.



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Caption: Decision tree for selecting an analytical purity assessment method.

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